molecular formula C13H10FNO4S B3146973 4-((2-fluorophenyl)sulfonamido)benzoic acid CAS No. 612041-67-5

4-((2-fluorophenyl)sulfonamido)benzoic acid

Cat. No.: B3146973
CAS No.: 612041-67-5
M. Wt: 295.29 g/mol
InChI Key: HADUKEXPXYPMIY-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)sulfonamido)benzoic acid is an organic compound with the molecular formula C13H10FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonamido moiety, which is further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-fluorophenyl)sulfonamido)benzoic acid typically involves the condensation of 2-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluorobenzenesulfonyl chloride+4-aminobenzoic acid4-((2-fluorophenyl)sulfonamido)benzoic acid+HCl\text{2-fluorobenzenesulfonyl chloride} + \text{4-aminobenzoic acid} \rightarrow \text{this compound} + \text{HCl} 2-fluorobenzenesulfonyl chloride+4-aminobenzoic acid→4-((2-fluorophenyl)sulfonamido)benzoic acid+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as fly-ash:H3PO4 under ultrasonic irradiation has been reported to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-((2-fluorophenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((2-fluorophenyl)sulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-fluorophenyl)sulfonamido)benzoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

  • 4-(Phenylsulfonamido)benzoic acid
  • 4-(Chlorophenylsulfonamido)benzoic acid
  • 4-(Methylsulfonamido)benzoic acid

Comparison: 4-((2-fluorophenyl)sulfonamido)benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. The fluorine atom increases the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability .

Properties

IUPAC Name

4-[(2-fluorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADUKEXPXYPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240676
Record name 4-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612041-67-5
Record name 4-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612041-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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